molecular formula C14H14N2O3 B14624154 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate CAS No. 55645-12-0

2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate

Cat. No.: B14624154
CAS No.: 55645-12-0
M. Wt: 258.27 g/mol
InChI Key: HECRAXDUSAIYIQ-UHFFFAOYSA-N
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Description

2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate typically involves the diazotization of an aromatic amine. The process generally includes the following steps:

    Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through various methods such as nitration followed by reduction.

    Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods

In industrial settings, the production of diazonium salts is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through nucleophilic substitution.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used.

    Coupling Reactions: Phenols or aromatic amines in alkaline conditions are typical reagents.

    Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) are used.

Major Products Formed

    Substitution Reactions: Halogenated aromatic compounds, phenols, or nitriles.

    Coupling Reactions: Azo dyes with vibrant colors.

    Reduction Reactions: Aromatic amines.

Scientific Research Applications

2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate has several applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzene Diazonium Chloride: A simpler diazonium salt used in similar reactions.

    Naphthalene Diazonium Sulfate: Another diazonium compound with a different aromatic system.

Uniqueness

2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is unique due to its complex structure and the presence of multiple functional groups, which can lead to diverse reactivity and applications.

Properties

CAS No.

55645-12-0

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-diazo-3,4,5,6,7,8,8a,10a-octahydroanthracene-1,9,10-trione

InChI

InChI=1S/C14H14N2O3/c15-16-10-6-5-9-11(14(10)19)13(18)8-4-2-1-3-7(8)12(9)17/h7-8H,1-6H2

InChI Key

HECRAXDUSAIYIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C3=C(C2=O)C(=O)C(=[N+]=[N-])CC3

Origin of Product

United States

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